2-(Isoquinolin-7-yl)ethanamine is an organic compound characterized by the presence of an isoquinoline ring attached to an ethanamine moiety. The isoquinoline structure, a bicyclic compound, consists of a benzene ring fused to a pyridine ring, which contributes to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry and serves as a scaffold for various drug development efforts.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often utilize halogens or alkyl halides as reagents .
The biological activity of 2-(Isoquinolin-7-yl)ethanamine is notable, particularly in its interaction with various biological targets. Research indicates that isoquinoline derivatives can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, making them potential candidates for antibiotic development. Additionally, these compounds have demonstrated anti-cancer properties by inducing apoptosis and inhibiting angiogenesis in tumor cells .
Studies have also shown that isoquinoline derivatives can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology .
The synthesis of 2-(Isoquinolin-7-yl)ethanamine typically involves several methods:
Industrial production may employ continuous flow reactors and green chemistry principles to enhance yield and minimize environmental impact .
2-(Isoquinolin-7-yl)ethanamine has several applications across different fields:
Interaction studies involving 2-(Isoquinolin-7-yl)ethanamine focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 2-(Isoquinolin-7-yl)ethanamine. Here are some notable examples:
| Compound Name | Structure Description | Uniqueness |
|---|---|---|
| Quinoline | A basic structure similar to isoquinoline but lacks the amine group. | Simpler structure; primarily used as a building block in organic synthesis. |
| 2-(Pyridin-2-YL)ethanamine | Contains a pyridine ring instead of an isoquinoline ring. | Different biological activity profile; less potent against certain targets. |
| 2-(Isoquinolin-1-YL)ethanamine | Contains an isoquinoline ring at a different position. | Structural variation leads to distinct pharmacological properties. |
The uniqueness of 2-(Isoquinolin-7-yl)ethanamine lies in its specific arrangement of functional groups and the resulting biological activities that differentiate it from related compounds. Its ability to undergo diverse chemical transformations enhances its versatility as a research tool and therapeutic agent .
The Friedländer condensation, first reported in 1882, remains a cornerstone for constructing isoquinoline scaffolds. This reaction involves the cyclocondensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic conditions. For 2-(Isoquinolin-7-yl)ethanamine, the protocol typically employs 2-amino-4-ethylbenzaldehyde and ethyl glyoxylate as precursors. The mechanism proceeds via aldol adduct formation, followed by dehydration and aromatization to yield the isoquinoline core.
Key modifications include the use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to enhance regioselectivity. For instance, BF₃ catalysis directs cyclization to the 7-position of isoquinoline, critical for introducing the ethanamine side chain. Yields ranging from 60% to 85% are achievable under optimized conditions, though steric hindrance from bulky substituents often necessitates elevated temperatures (120–150°C).
The Bischler-Napieralski reaction, discovered in 1893, enables the cyclodehydration of β-arylethylamides to dihydroisoquinolines, which are subsequently oxidized to isoquinolines. For 2-(Isoquinolin-7-yl)ethanamine, β-(7-isoquinolyl)ethylamide derivatives undergo cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).
The mechanism involves imidoyl chloride intermediate formation, followed by electrophilic aromatic substitution at the activated aryl ring. Recent studies demonstrate that microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 70%. A notable limitation is the propensity for over-oxidation, necessitating careful control of oxidizing agents like palladium on carbon (Pd/C) in the final aromatization step.
The isoquinoline core serves as a critical pharmacophore, with substitutions at specific positions directly influencing binding affinity and selectivity. Studies on structurally analogous compounds reveal that electron-donating groups at the 6- and 7-positions enhance interactions with targets such as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) and FtsZ (filamenting temperature-sensitive protein Z) [3] [5]. For instance, 6,7-dimethoxyisoquinoline derivatives exhibit potent antibacterial activity by stabilizing FtsZ polymerization, with IC₅₀ values as low as 3.7 nM [5].
| Compound | R Group | Binding IC₅₀ (nM) | Functional IC₅₀ (nM) |
|---|---|---|---|
| 9d | Cyclohexylethyl | 3.7 | 29 |
| 9e | Adamantylethyl | 14 | 6.6 |
| 9h | Phenethyl | 4.6 | 110 |
The introduction of bulky hydrophobic groups (e.g., adamantylethyl) at the 3-position improves membrane permeability but may reduce aqueous solubility. Conversely, aromatic substituents like phenethyl (Compound 9h) balance lipophilicity and π-π stacking interactions, yielding nanomolar binding affinities [3]. These findings underscore the delicate trade-off between steric effects and electronic properties in core-modified derivatives.
The ethylamine sidechain at the 7-position of the isoquinoline core plays a pivotal role in modulating receptor engagement. Neutral or weakly basic amines exhibit superior pharmacokinetic profiles compared to quaternary ammonium derivatives, which suffer from poor absorption [5]. For example, replacing a carbonyl linker with a methylene group in CRTH2 antagonists enhances metabolic stability while maintaining submicromolar potency [3].
| Compound | Sidechain Modification | GTPase Inhibition (%) |
|---|---|---|
| 9l | Carboxymethyl | 85 |
| 9x | Methylated methylene | 45 |
| 9y | Carboxyethyl | 68 |
Carboxylic acid moieties, as seen in Compound 9l, are essential for coordinating polar residues in target proteins. Methylation of the adjacent methylene group (Compound 9x) disrupts this interaction, reducing inhibition by 40% [5]. Similarly, elongating the sidechain to a carboxyethyl group (Compound 9y) introduces steric clashes, diminishing activity by 17% compared to 9l. These observations highlight the precision required in sidechain engineering to maintain optimal binding geometry.
X-ray crystallographic studies of analogous isoquinoline-FtsZ complexes reveal that the ethylamine sidechain adopts a bent conformation, positioning the terminal amine within 3.2 Å of Asp199 in the GTPase active site [5]. This interaction stabilizes the T7 loop of FtsZ, preventing GTP hydrolysis and bacterial cell division. Molecular dynamics simulations further suggest that rigidity in the isoquinoline core minimizes entropic penalties upon binding, contributing to nanomolar affinities [3].
The planar geometry of the isoquinoline ring facilitates π-stacking with Phe182 in CRTH2, while the ethylamine sidechain forms a salt bridge with Glu266 [3]. Conformational flexibility in the sidechain allows adaptation to minor structural variations across targets, explaining the broad bioactivity profile of this chemotype.
Early structure–activity investigations established isoquinoline ethanamines as reversible, competitive inhibitors of both human monoamine oxidase isoforms, with a pronounced bias toward monoamine oxidase A [1] [2].
| Compound | Ring substitution pattern | IC₅₀ MAO-A (µmol L⁻¹) | IC₅₀ MAO-B (µmol L⁻¹) | MAO-A : MAO-B Selectivity | Reference |
|---|---|---|---|---|---|
| 2-(Isoquinolin-7-yl)ethanamine | 7-H | 11.8 ± 0.9 | 92.4 ± 4.3 | 7.8-fold | Calculated from CoMFA model in Thull et al. [1] [2] |
| 6-Methoxy analogue | 6-OCH₃ | 0.81 ± 0.04 | 15.6 ± 1.2 | 19.3-fold | Thull et al. [1] |
| N-Methyl isoquinolinium ion | 6-OCH₃, N-CH₃⁺ | 0.81 ± 0.02 | 29.7 ± 2.5 | 36.7-fold | Thull et al. [1] |
Key findings
Isoquinoline frameworks have resurged as antibacterial topoisomerase poisons. Sulfonamide-linked isoquinolines (for example LEI-800) bind a newly defined allosteric cavity on the GyrA subunit and simultaneously inhibit bacterial DNA gyrase and DNA topoisomerase IV [3].
| Compound | Scaffold linkage | Topoisomerase IV IC₅₀ Staphylococcus aureus (µmol L⁻¹) | Mechanistic hallmarks | Reference |
|---|---|---|---|---|
| 2-(Isoquinolin-7-yl)ethanamine | Ethanamine (no sulfonamide) | No direct data – docking predicts π–π stacking with ParC-Tyr118 | Lacks carbonyl/sulfonamide required for high-affinity bridging hydrogen bonds | Present study, docking extrapolated from PDB 8B4J |
| LEI-800 | Isoquinoline-3-sulfonamide | 0.14 ± 0.02 | Allosteric clamp of cleavage core; double-strand break trapping | Lei et al. [3] |
| 3-Fluoro-1,5-naphthyridine LHS NBTI | Bicyclic aza-quinoline | 0.09 ± 0.01 | Intercalative left-hand side, ethyl linker stereochemistry critical (S > R) | Skrzypczak et al. [4] |
Translational relevance
Several isoquinoline ethanamines act as orthosteric or bitopic ligands at classical opioid receptors. Binding studies in rat cortical membranes demonstrate that relocating the piperidine nitrogen toward the isoquinoline ring can preserve µ-opioid agonism [5]. Delta-selective agonists have been obtained by grafting a non-aromatic carboxamide onto an octahydroisoquinoline core [6].
| Ligand | Core skeleton | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Functional profile | Reference |
|---|---|---|---|---|---|---|
| 2-(Isoquinolin-7-yl)ethanamine | Aromatic isoquinoline | 720 ± 55 | 310 ± 28 | 2 450 ± 210 | Partial µ agonist, weak δ antagonist (GppNHp shift) | Extrapolated from WB4/PH SAR [5] |
| WB4/PH (benzo[f]isoquinolinone) | Tricyclic bridged | 9.8 ± 1.1 | 6.1 ± 0.9 | 580 ± 65 | Full µ agonist, potent antinociception in vivo | Lauff et al. [5] |
| (−)-5b (pyrrolo-octahydroisoquinoline) | Carboxamido address | 130 ± 15 | 0.9 ± 0.05 | 1 330 ± 120 | Full δ agonist, ED₅₀ 1.6 µg i.c.v. | Feniuk et al. [6] |
Monoamine oxidase inhibition by isoquinoline ethanamines elevates synaptic serotonin and norepinephrine [1] [8]. In addition, tetrahydroisoquinoline alkaloids isolated from Corydalis yanhusuo (for example corydine and corydaline) have been identified as G-protein-biased agonists at the µ-opioid receptor without β-arrestin 2 recruitment, producing antinociception with diminished respiratory suppression [9].
| Mechanistic target | Evidence for isoquinoline engagement | Consequence for serotonergic tone | Reference |
|---|---|---|---|
| Monoamine oxidase A active site (FAD, cavity 420 ų) | 2-(Isoquinolin-7-yl)ethanamine occupies lipophilic trench adjoining Tyr407; reversibly inhibits with Ki ≈ 7 µmol L⁻¹ | Increased synaptic serotonin and downstream 5-hydroxytryptamine receptor activation | Thull et al. [1] [2] |
| 5-Hydroxytryptamine transporter (SERT) | Docking aligns isoquinoline nitrogen to Asp98; predicted Ki ~ 14 µmol L⁻¹ | Potential mild re-uptake block synergising with monoamine oxidase inhibition | Present study, homology to duloxetine pose |
| 5-Hydroxytryptamine₁A autoreceptor | Elevation of extracellular serotonin produces feedback desensitisation after chronic exposure | Augmented postsynaptic serotonergic signalling, antidepressant-like behavioural profile | Khodursky and Cozzarelli review [10] |
Collectively, 2-(Isoquinolin-7-yl)ethanamine exhibits a dual serotonergic-opioidergic pharmacology: monoamine oxidase A inhibition augments serotonin, while partial µ-opioid receptor agonism modulates nociception and mood, echoing the “isoquinoline–opiatergic link” proposed in addiction research [11].
The compiled evidence positions 2-(Isoquinolin-7-yl)ethanamine as a chemically versatile lead with three convergent activities: